Cas no 1820642-12-3 (Tert-butyl N-(pyrimidin-4-YL)carbamate)

Tert-butyl N-(pyrimidin-4-yl)carbamate is a carbamate-protected pyrimidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include high purity and stability, making it suitable for controlled reactions in complex molecular constructions. The tert-butyloxycarbonyl (Boc) protecting group enhances selectivity during synthetic processes, particularly in peptide and heterocyclic chemistry. This compound is valued for its compatibility with a range of reagents and conditions, facilitating efficient deprotection without compromising the pyrimidine core. Its well-defined structure and reliable reactivity profile make it a preferred choice for researchers developing bioactive molecules, including nucleoside analogs and kinase inhibitors.
Tert-butyl N-(pyrimidin-4-YL)carbamate structure
1820642-12-3 structure
Product Name:Tert-butyl N-(pyrimidin-4-YL)carbamate
CAS No:1820642-12-3
MF:C9H13N3O2
MW:195.218421697617
CID:4619127
Update Time:2025-06-08

Tert-butyl N-(pyrimidin-4-YL)carbamate Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL N-(PYRIMIDIN-4-YL)CARBAMATE
    • 4-(N-boc-amino)pyrimidine
    • tert-butyl N-pyrimidin-4-ylcarbamate
    • Tert-butyl N-(pyrimidin-4-YL)carbamate
    • Inchi: 1S/C9H13N3O2/c1-9(2,3)14-8(13)12-7-4-5-10-6-11-7/h4-6H,1-3H3,(H,10,11,12,13)
    • InChI Key: HQDFCVJKBQIQFG-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CN=CN=1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • XLogP3: 1.4
  • Topological Polar Surface Area: 64.099

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Additional information on Tert-butyl N-(pyrimidin-4-YL)carbamate

Introduction to Tert-butyl N-(pyrimidin-4-YL)carbamate (CAS No. 1820642-12-3)

Tert-butyl N-(pyrimidin-4-YL)carbamate, with the chemical formula C10H13N2O2, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS NO. 1820642-12-3, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a tert-butyl group and a pyrimidine ring makes it a versatile intermediate in synthesizing more complex molecules, particularly in the field of medicinal chemistry.

The compound's structure, featuring a carbamate linkage to a pyrimidine ring, suggests potential biological activity. Pyrimidine derivatives are well-known for their role in various biological processes, including DNA and RNA synthesis. The tert-butyl group enhances the stability of the molecule, making it a valuable candidate for further functionalization. This stability is particularly important in pharmaceutical applications where metabolic degradation could compromise efficacy.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine scaffolds. The carbamate functional group has been extensively studied for its ability to modulate enzyme activity and interact with biological targets. Tert-butyl N-(pyrimidin-4-YL)carbamate represents an interesting case study in this context, as it combines the benefits of both structural stability and bioactive potential.

One of the most compelling aspects of Tert-butyl N-(pyrimidin-4-YL)carbamate is its utility as a building block in organic synthesis. The pyrimidine ring can be easily modified through various chemical reactions, allowing researchers to tailor its properties for specific applications. For instance, it can be used to synthesize kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The tert-butyl group provides a handle for further functionalization, enabling the creation of more complex molecules with desired pharmacological profiles.

Recent studies have highlighted the importance of pyrimidine derivatives in developing antiviral and antibacterial agents. The structural motif is particularly effective in disrupting viral replication cycles and inhibiting bacterial enzymes. Tert-butyl N-(pyrimidin-4-YL)carbamate has shown promise in preliminary screenings as a precursor for such agents. Its ability to interact with biological targets at the molecular level makes it a valuable asset in drug discovery efforts.

The synthesis of Tert-butyl N-(pyrimidin-4-YL)carbamate involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include the formation of the carbamate linkage and the introduction of the pyrimidine ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods are essential for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The compound's pharmacokinetic properties are also of great interest. Studies have indicated that derivatives of this structure exhibit favorable solubility and bioavailability profiles, which are critical factors in drug development. The tert-butyl group contributes to improved solubility, while the pyrimidine ring enhances binding affinity to biological targets. These properties make Tert-butyl N-(pyrimidin-4-YL)carbamate an attractive candidate for further investigation.

In conclusion, Tert-butyl N-(pyrimidin-4-YL)carbamate (CAS NO. 1820642-12-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure combines stability with bioactive properties, making it an excellent intermediate for synthesizing novel therapeutic agents. The ongoing research into pyrimidine derivatives underscores the importance of compounds like this one in addressing global health challenges.

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